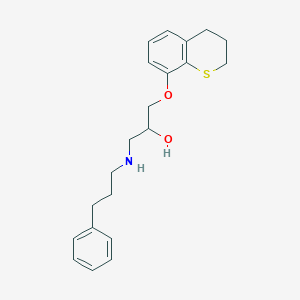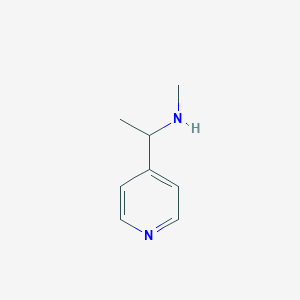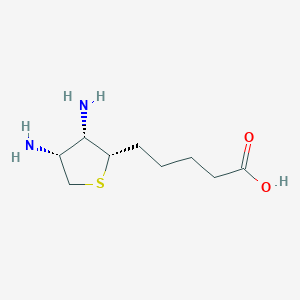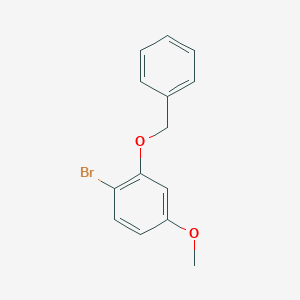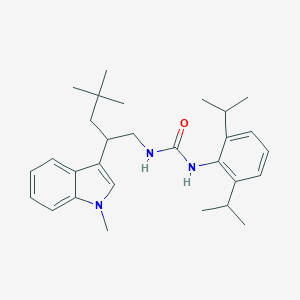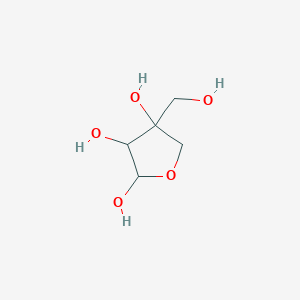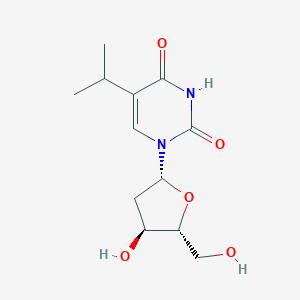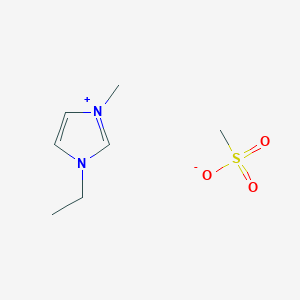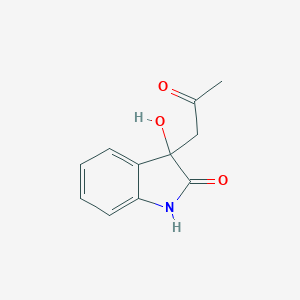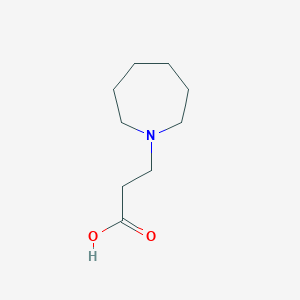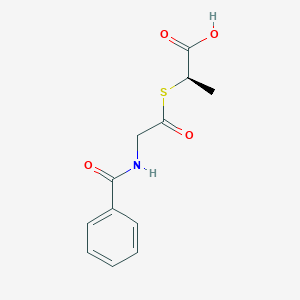
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid, also known as Bz-ASP, is a sulfur-containing amino acid derivative that has been extensively studied for its potential applications in scientific research. Bz-ASP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism Of Action
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is a thiol-containing amino acid derivative that can form disulfide bonds with other thiol-containing compounds. It can also act as a weak acid, donating a proton to a basic amino acid residue in a protein. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as a nucleophile, attacking electrophilic centers in a protein. These properties make (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid a versatile tool for studying protein structure and function.
Biochemical And Physiological Effects
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and peptidases. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.
Future Directions
There are several future directions for the study of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid. One direction is the development of new methods for the synthesis of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid and its derivatives. Another direction is the study of the effects of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid on living organisms, including its toxicity and potential therapeutic applications. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be used as a tool for the study of protein structure and function, including the development of new protein-based materials and the design of new drugs.
Synthesis Methods
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be synthesized using various methods, including the reaction of N-benzoyl-L-aspartic acid with thioacetic acid, followed by the removal of the benzoyl group using hydrogenolysis. Another method involves the reaction of N-benzoyl-L-aspartic acid with thioacetic acid in the presence of hydrogen chloride, followed by the removal of the benzoyl group using sodium hydroxide. The yield of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid using these methods is around 50%.
Scientific Research Applications
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and proteins, including protease inhibitors, enzyme inhibitors, and receptor agonists. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has also been used as a substrate for various enzymes, including proteases and peptidases, to study their mechanism of action. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been used as a model compound for the study of protein folding and unfolding.
properties
CAS RN |
150520-30-2 |
|---|---|
Product Name |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid |
Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO4S/c1-8(12(16)17)18-10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)(H,16,17)/t8-/m1/s1 |
InChI Key |
VGTLUSISELTJKM-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
synonyms |
R-1-(Carboxyethyl)-N-benzoylthiolglycinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



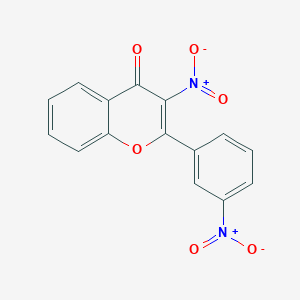
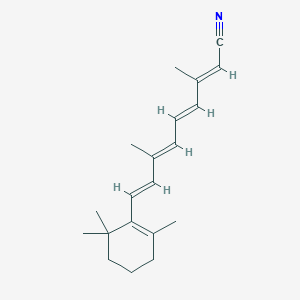
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
